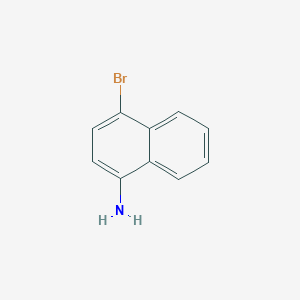

1-Amino-4-bromonaphthalene

Description

Significance of Bromonaphthalene Derivatives in Organic Chemistry

Bromonaphthalene derivatives are a class of halogenated aromatic hydrocarbons that serve as pivotal intermediates in organic synthesis. innospk.comcymitquimica.com The presence of a bromine atom on the naphthalene (B1677914) ring system provides a reactive site for a multitude of chemical transformations. wikipedia.org These compounds are precursors for creating a wide array of substituted naphthalene derivatives, including amines, phenols, and ethers. sci-hub.ru

The reactivity of the carbon-bromine bond makes bromonaphthalenes particularly valuable in modern cross-coupling reactions. innospk.com For instance, they are frequently employed in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, a method essential for constructing complex polycyclic aromatic hydrocarbons and other elaborate molecular structures. innospk.com Furthermore, their ability to form Grignard reagents and organolithium compounds by reacting with magnesium or lithium, respectively, significantly broadens their synthetic utility, allowing for the introduction of the naphthyl group into various organic molecules. innospk.comwikipedia.org This versatility makes bromonaphthalene derivatives a staple in the synthesis of pharmaceuticals, agrochemicals, and dyes. innospk.comcymitquimica.com

Overview of Naphthalene Amines in Synthesis and Applications

Naphthalene amines, or naphthylamines, are derivatives of naphthalene where one or more hydrogen atoms are substituted by an amino (-NH2) group. knowde.com These compounds are fundamental building blocks in the chemical industry, primarily serving as intermediates in the production of dyes and pigments. knowde.comsolubilityofthings.com The sulfonic acid derivatives of 1-naphthylamine, for example, are crucial for the synthesis of many azo dyes, such as Congo red. wikipedia.org

Beyond dyes, the applications of naphthalene amines extend to the pharmaceutical sector and materials science. knowde.comsolubilityofthings.com They are precursors for various biologically active compounds and are incorporated into the structure of high-performance polymers. google.com For instance, 1,5-diaminonaphthalene is a raw material for heat-resistant polymers and certain types of urethane (B1682113) fibers. google.com In more advanced applications, naphthalene amine derivatives are used to create polyamides that exhibit desirable thermal stability and photoluminescence, making them suitable for use as semiconductors. orientjchem.org The amino group's ability to undergo a wide range of chemical reactions, including diazotization and acylation, allows for extensive functionalization, making naphthalene amines versatile intermediates for complex chemical syntheses. wikipedia.orguomustansiriyah.edu.iq

The compound 1-Amino-4-bromonaphthalene is a notable reagent in various specialized research applications. It has been used as a key starting material in the multi-step synthesis of complex heteroaryl amine intermediates, which are of interest in medicinal chemistry. google.com In the field of materials science, it has been utilized to form a cocrystal with trinitrotoluene (TNT). scispace.com This research demonstrated that cocrystallization with this compound, an electron-rich aromatic compound, can alter the physical properties of TNT, such as its melting point and sensitivity, through the formation of intermolecular hydrogen and halogen bonds. scispace.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUKLAQDPKYBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177524 | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2298-07-9 | |

| Record name | 1-Amino-4-bromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2298-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-1-naphthylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4K4MVK8XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Amino 4 Bromonaphthalene

Direct Synthesis Approaches

Direct synthesis methods offer a more streamlined approach to obtaining 1-Amino-4-bromonaphthalene, typically involving a single key transformation.

Amination of Bromonaphthalenes

One direct route involves the amination of a brominated naphthalene (B1677914) precursor, such as 1,4-dibromonaphthalene. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has proven to be a powerful tool for this transformation. nih.govrsc.org This method allows for the formation of C-N bonds under relatively mild conditions. rsc.org Research has shown that using a palladium catalyst with a suitable ligand, such as BINAP or (S)-(R)-PPFA, can effectively catalyze the reaction between a bromonaphthalene and an amine source. acs.org Microwave-assisted palladium-catalyzed amination has been shown to significantly accelerate the reaction rate, with comparable yields to conventional heating methods. acs.orgacs.org For instance, reactions that might take up to 24 hours under standard heating can be completed in as little as 10 minutes using microwave irradiation. acs.org

| Catalyst System | Amine Source | Solvent | Conditions | Yield | Reference |

| Pd₂(dba)₃ / PPFA | Various primary and secondary amines | Toluene | Microwave, 10 min | Good to Excellent | acs.org |

| Pd₂(dba)₃ / PPFA | Various primary and secondary amines | Toluene | Conventional heating, 120°C, 24 h | Good | acs.org |

| Palladium nanoparticles / Copper plate | Morpholine (B109124) | - | Microwave | Good | rsc.org |

Bromination of Aminonaphthalenes

An alternative direct approach is the electrophilic bromination of 1-aminonaphthalene (also known as 1-naphthylamine). This reaction introduces a bromine atom onto the naphthalene ring.

The key challenge in the bromination of 1-aminonaphthalene is controlling the position of the incoming bromine atom, a concept known as regioselectivity. The amino group is a strong activating group and directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. To achieve selective bromination at the desired C-4 position, careful control of reaction conditions is necessary.

The use of a suitable brominating agent and solvent system is crucial. For example, reacting 1-aminonaphthalene with bromine in acetic acid can lead to the formation of 3,4-dibromo-1-aminonaphthalene. To favor monobromination at the C-4 position, less reactive brominating agents or the use of a directing group might be employed. The use of N-bromosuccinimide (NBS) is a common strategy for milder bromination. researchgate.net

Multi-Step Synthetic Routes

Multi-step syntheses provide greater control over the final product's structure, often by introducing functional groups in a specific order and utilizing protecting groups to prevent unwanted side reactions.

Synthesis via Nitro-Bromonaphthalene Intermediates

A common and effective multi-step strategy involves the use of a nitro-bromonaphthalene intermediate. This process typically involves two main steps:

Nitration of 1-bromonaphthalene (B1665260): The synthesis begins with the nitration of 1-bromonaphthalene. The bromine atom is an ortho, para-director, but with a deactivating effect. Nitration with a mixture of nitric and sulfuric acid typically yields a mixture of isomers. To obtain the desired 1-bromo-4-nitronaphthalene (B2987662), separation from other isomers like 1-bromo-5-nitronaphthalene (B40273) and 1-bromo-8-nitronaphthalene (B3047264) is required.

Reduction of the nitro group: The nitro group of 1-bromo-4-nitronaphthalene is then reduced to an amino group. This reduction can be accomplished using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. google.com For example, hydrogenation of 1-nitro-5-bromonaphthalene in the presence of a noble metal catalyst like platinum has been shown to produce 1-amino-5-bromonaphthalene in high yield and purity. google.com This method is adaptable for the synthesis of this compound from its corresponding nitro precursor.

| Starting Material | Reagents | Product | Reference |

| 1-Nitronaphthalene | Bromine, Oleum | 3-Bromo-1-nitronaphthalene | |

| 1-Bromonaphthalene | Nitric acid, Sulfuric acid | 1-Bromo-4-nitronaphthalene | sigmaaldrich.com |

| 1-Bromo-4-nitronaphthalene | Reducing agent (e.g., SnCl₂, Fe/CH₃COOH, H₂/Pd) | This compound | google.com |

Strategies Involving Protection/Deprotection of Amino Groups

To enhance regioselectivity and prevent unwanted reactions at the amino group during synthesis, protection/deprotection strategies are often employed. jocpr.comslideshare.netmasterorganicchemistry.com The amino group of 1-aminonaphthalene can be temporarily converted into a less reactive functional group, such as an amide or a carbamate. slideshare.netmasterorganicchemistry.com

A common protecting group for amines is the acetyl group, forming an acetamide. Another widely used protecting group is the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.com After the protection step, the desired chemical transformations, such as bromination, can be carried out on the naphthalene ring. The protecting group is then removed in a final step to yield the desired this compound.

For instance, 1-aminonaphthalene can be protected as N-acetyl-1-naphthylamine. Bromination of this protected intermediate can then be performed with greater control over regioselectivity. Subsequently, the acetyl group is removed through hydrolysis to regenerate the amino group. A patent describes a process involving the in-situ protection of this compound as the bis-TMS (trimethylsilyl) analog to facilitate subsequent reactions. google.com

This strategic use of protecting groups is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with high precision. jocpr.comnumberanalytics.com

Synthesis of Functionalized this compound Analogues

The core structure of this compound serves as a crucial building block for creating more complex, functionalized molecules. The synthesis of these analogues often involves targeted reactions to introduce new functional groups onto the naphthalene ring system.

Synthesis of Methyl this compound-2-carboxylate

A key functionalized analogue is methyl this compound-2-carboxylate. This compound is synthesized from methyl 1-aminonaphthalene-2-carboxylate through an electrophilic aromatic substitution reaction.

The process involves the direct bromination of the precursor, methyl 1-aminonaphthalene-2-carboxylate. sphinxsai.com In a typical laboratory procedure, the starting material is dissolved in a mixed solvent system of 1,4-dioxane (B91453) and t-butanol. The solution is cooled, and bromine is added slowly under a nitrogen atmosphere. sphinxsai.com The reaction mixture is then stirred at room temperature for several hours to ensure completion. The desired product, methyl this compound-2-carboxylate, is subsequently isolated by washing with water, followed by filtration and drying. sphinxsai.com

Table 1: Reaction Parameters for the Synthesis of Methyl this compound-2-carboxylate

| Parameter | Details | Source |

| Starting Material | Methyl 1-aminonaphthalene-2-carboxylate | sphinxsai.com |

| Reagent | Bromine (Br₂) | sphinxsai.com |

| Solvent | 1,4-Dioxane and t-butanol | sphinxsai.com |

| Temperature | 0°C for addition, then Room Temperature | sphinxsai.com |

| Reaction Time | 3 hours | sphinxsai.com |

| Work-up | Washed with water, filtered, and dried | sphinxsai.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is critical for reducing environmental impact and improving safety. These principles address the use of sustainable materials, waste reduction, and the enhancement of reaction efficiency.

Sustainable Solvents and Reagents

The choice of solvents and reagents is a primary focus for greening chemical processes. Traditional syntheses often employ hazardous solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated hydrocarbons such as dichloromethane (B109758) (DCM) and carbon tetrachloride. researchgate.netgoogle.comresearchoutreach.org These substances are known for their toxicity and environmental persistence. researchoutreach.org

Research into greener alternatives has identified several promising replacements. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC) are considered more environmentally benign options. researchoutreach.orgnih.gov Dipropyleneglycol dimethylether (DMM) has also been highlighted as a valuable green solvent due to its low toxicity and biodegradability. nih.gov

In the context of bromination, conventional methods often use elemental bromine (Br₂). researchgate.net However, Br₂ is volatile and poses significant handling risks. google.com A greener approach for the synthesis of brominated naphthalenes involves replacing Br₂ with a system of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). google.com This method avoids the use of volatile bromine and produces water as the only byproduct, aligning with the principles of sustainable chemistry. google.com

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses with high atom economy are inherently less wasteful. Annulation and cycloaddition reactions are examples of processes known for their high atom utilization. researchgate.net

The traditional bromination of naphthalene derivatives using Br₂ is an example of a reaction with poor atom economy. google.com In this reaction, only one of the two bromine atoms from the Br₂ molecule is incorporated into the final product, with the other forming waste. google.com The alternative HBr/H₂O₂ system demonstrates a significantly higher utilization of the bromine resource. google.com

Furthermore, direct, one-pot synthetic strategies, such as the direct cross-coupling of organolithium reagents, are favored as they reduce the number of synthetic steps and the generation of stoichiometric waste compared to multi-step processes that involve transmetallation to zinc or boron. rsc.orgrsc.org Minimizing waste is also addressed by improving metrics like the Reaction Mass Efficiency (RME), which quantifies the amount of product relative to the total mass used in the reaction. rsc.org

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, under milder conditions, and with higher selectivity, thereby reducing energy consumption and unwanted byproducts.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are extensively used in the synthesis of derivatives of this compound. researchgate.netgoogle.comchim.it For instance, the Suzuki coupling of this compound with boronic acids can be achieved using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand like triphenylphosphine. google.com Similarly, palladium complexes are used to couple bromonaphthalenes with alkynes (Sonogashira reaction) or acrylates (Heck reaction). researchgate.netchim.it

Reactivity and Reaction Mechanisms of 1 Amino 4 Bromonaphthalene

Reactions at the Amino Group

The amino group in 1-amino-4-bromonaphthalene is a key site for various chemical modifications, including acylation, alkylation, and derivatization for both analytical and synthetic applications. These reactions are fundamental in modifying the electronic properties of the naphthalene (B1677914) system and in constructing larger molecular frameworks.

Acylation and Alkylation Reactions

The amino group of this compound readily undergoes acylation and alkylation, typical reactions of primary aromatic amines.

Acylation is often performed to protect the amino group or to introduce a carbonyl moiety. A common method for the synthesis of 4-Bromo-1-naphthylamine involves the use of 1-(acetylamino)-4-bromonaphthalene as a starting material. chemicalbook.com The acylation can be reversed by hydrolysis, for instance, by reacting 4-bromo-1-acetamido naphthalene with concentrated hydrochloric acid in ethanol (B145695) at 80°C for 6 hours. chemicalbook.com In Friedel-Crafts acylation, an aromatic ring is treated with an acid chloride and a Lewis acid catalyst, like aluminum chloride, to form a ketone. byjus.comlibretexts.orglibretexts.org

Alkylation introduces alkyl groups onto the amino nitrogen. For instance, N-methylation of 1-amino-2-bromonaphthalene can be achieved by treatment with methyl lithium followed by dimethyl sulfate. chim.it Friedel-Crafts alkylation involves substituting an aromatic proton with an alkyl group via an electrophilic attack from a carbocation, often generated with a Lewis acid catalyst. byjus.comlibretexts.orglibretexts.org However, Friedel-Crafts reactions are not suitable when the aromatic ring contains an NH₂, NHR, or NR₂ substituent because the lone pair of electrons on the nitrogen reacts with the Lewis acid catalyst. libretexts.org

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation (Hydrolysis) | 4-bromo-1-acetamido naphthalene, Concentrated HCl, Ethanol | 80°C, 6h | 4-Bromo-1-naphthylamine | chemicalbook.com |

| Alkylation (N-methylation) | 1-amino-2-bromonaphthalene, Methyl lithium, Dimethyl sulfate | - | 2-bromo-N-methylnaphthalen-1-amine | chim.it |

Derivatization for Analytical and Synthetic Purposes

Derivatization of the amino group is a crucial strategy for both qualitative and quantitative analysis, as well as for activating the molecule for further synthetic transformations.

For analytical purposes, derivatization can enhance the detectability of a molecule. For example, a sensitive LC-MS/MS assay was developed for certain steroids by derivatizing them with 1-Amino-4-methylpiperazine (AMP). nih.gov This process improved the limit of quantitation and provided better resolution from interferences. nih.gov While not directly involving this compound, this illustrates the principle of using amino-containing reagents for derivatization to improve analytical sensitivity. nih.gov

For synthetic purposes, the amino group can be converted into other functionalities. One important transformation is diazotization, where the primary amino group reacts with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles.

Reactions Leading to Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. chemicalbook.com The amino group can participate in cyclization reactions to form nitrogen-containing rings. For example, it can be used in the synthesis of 4-quinolones and other quinolone heterocycles. chemicalbook.com The formation of these systems often involves the reaction of the amino group with a bifunctional reagent, leading to the construction of a new ring fused to the naphthalene core.

Reactions at the Bromo Group

The bromine atom on the naphthalene ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C4 position of this compound. nih.govresearchgate.net These reactions have been employed to create diverse molecular libraries, for instance, in the search for novel antagonists for the human CC chemokine receptor 8 (CCR8). nih.govresearchgate.net The general mechanism for these couplings involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide. libretexts.org This reaction is instrumental in forming biaryl structures and other conjugated systems. libretexts.org

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl groups at the 4-position. A notable application involves a one-pot process that includes the in-situ protection of the amino group as a bis-TMS derivative, followed by a sequence of metallation, borylation, and finally, a Suzuki coupling. google.com This specific sequence, particularly the formation of 4-bromo-N,N-bis(trimethylsilyl)aminonaphthalene under non-cryogenic conditions, is a novel aspect of this process. google.com

A typical Suzuki coupling procedure involves reacting this compound with a boronic acid in the presence of a palladium catalyst, such as palladium acetate (B1210297), a phosphine (B1218219) ligand like triphenylphosphine, and a base, such as potassium phosphate, in a suitable solvent system like 2-propanol and water, often with heating. google.com

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| This compound | Arylboronic acid | Palladium acetate, Triphenylphosphine, Potassium phosphate | 2-Propanol (IPA), Water | 80°C | 4-Aryl-naphthalen-1-ylamine | google.com |

The efficiency and selectivity of the Suzuki-Miyaura coupling can be influenced by factors such as the nature of the substituents on the boronic acid, with electron-donating groups on the aryl ring of the boronic acid generally leading to higher yields.

Table of Compounds

| Compound Name |

|---|

| 1-(acetylamino)-4-bromonaphthalene |

| 1-Amino-2-bromonaphthalene |

| This compound |

| 1-Amino-4-methylpiperazine |

| 2-bromo-N-methylnaphthalen-1-amine |

| 4-bromo-1-acetamido naphthalene |

| 4-Bromo-1-naphthylamine |

| 4-bromo-N,N-bis(trimethylsilyl)aminonaphthalene |

| Aluminum chloride |

| Dimethyl sulfate |

| Ethanol |

| Hydrochloric acid |

| Methyl lithium |

| Palladium acetate |

| Potassium phosphate |

| Triphenylphosphine |

| Water |

| 2-Propanol |

Stille Coupling with Organostannanes

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. uomustansiriyah.edu.iqqorganica.es Unlike typical SN1 and SN2 reactions, the SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. uomustansiriyah.edu.iqlibretexts.org

For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. qorganica.eslibretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. qorganica.eslibretexts.org

In the context of this compound, the amino group (-NH₂) is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr reactions on this compound are generally not favored unless the ring is further modified with potent electron-withdrawing substituents. However, the bromine at the C4 position can be substituted under specific conditions, such as in the synthesis of 4-substituted naphthalene monoimide derivatives where a bromine was replaced by nucleophiles like isopentylthio, n-butylamino, and dimethylamino groups. rsc.org This substitution likely proceeds under conditions that promote a different mechanism or where the naphthalimide system sufficiently activates the ring.

Lithiation and Subsequent Electrophilic Quenching

Lithiation of aryl bromides followed by quenching with an electrophile is a common strategy for introducing a variety of functional groups. This process typically involves a lithium-halogen exchange reaction, where an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), replaces the bromine atom with a lithium atom. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles.

While specific studies on the lithiation of this compound were not found in the provided search results, the general principles can be applied. The amino group (-NH₂) is acidic and would be deprotonated by the strong organolithium base. This would require the use of at least two equivalents of the lithiating agent or protection of the amino group prior to the lithium-halogen exchange. The choice of solvent is also critical, as it can significantly affect the reaction's outcome. For instance, the reaction of n-BuLi with 1-bromo-4-tert-butylbenzene (B1210543) is slow in diethyl ether but quantitative in a heptane/THF mixture. researchgate.net Following the formation of the lithiated species, it can be quenched with various electrophiles to introduce new substituents.

Electrochemical Reactivity and Photoinduced Electron Transfer Reactions

The electrochemical properties of this compound and related compounds are relevant to their behavior in photoinduced electron transfer (PET) reactions. PET is a process where an excited-state molecule transfers an electron to or from another molecule, creating a radical ion pair.

Studies on related 4-amino-1,8-naphthalimide (B156640) systems have shown that they can act as fluorescent sensors where anion binding modulates a PET process, leading to a change in fluorescence. nih.gov In these systems, the naphthalimide acts as the fluorophore.

The electrochemical and photoinduced reactions of 1-bromonaphthalene (B1665260) with various nucleophiles have been investigated. researchgate.net The initiation step often involves an electron transfer from the nucleophile to the excited state of the 1-bromonaphthalene. researchgate.net The electrochemical reduction of aryl halides like 1-bromonaphthalene typically involves the formation of an anion radical, which then cleaves the carbon-halogen bond to produce an aryl radical. researchgate.net This radical can then undergo various reactions. A practical electrochemical method for the dehalogenative deuteration of aryl halides, including 1-bromonaphthalene, has been developed, proceeding at room temperature without the need for metal catalysts. chinesechemsoc.org

Mechanistic Investigations of Key Transformations

Mechanistic studies provide insight into the pathways of chemical reactions. For the transformations involving this compound and its derivatives, several mechanistic aspects have been considered.

In palladium-catalyzed reactions like the Stille coupling, the mechanism is generally accepted to proceed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com For the Buchwald-Hartwig amination, kinetic studies and the effect of ligands have been investigated to optimize reaction conditions and understand the role of different catalyst systems. researchgate.net

The mechanism of nucleophilic aromatic substitution (SNAr) is well-understood to involve the formation of a resonance-stabilized Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org The requirement for electron-withdrawing groups at the ortho or para positions is a key piece of mechanistic evidence. libretexts.org

Investigations into photoinduced reactions of 1-bromonaphthalene with nucleophiles have used electrochemical and computational methods to study the initial electron transfer step. researchgate.net These studies correlate the reactivity with properties like the pKa and oxidation potential of the nucleophiles. researchgate.net The formation of a cocrystal between this compound and TNT has been studied, indicating that intermolecular hydrogen bonding is the primary mechanism of cocrystallization. researchgate.net

Computational Studies on 1 Amino 4 Bromonaphthalene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. Various studies have utilized DFT to explore the geometry, electronic properties, and reactivity of 1-amino-4-bromonaphthalene and related structures. Calculations are often performed using specific functionals, such as B3LYP or BP86, combined with basis sets like 6-31G(d,p) or TZVP, to model the electronic distribution and energy of the molecule. mahendrapublications.combiointerfaceresearch.com

| Compound/System | DFT Functional | Basis Set | Focus of Study | Reference |

|---|---|---|---|---|

| TNT:this compound Cocrystal | BP86 | TZVP | Electrostatic Potentials, Cocrystal Formation | mahendrapublications.com |

| TNT:this compound Cocrystal | B3LYP | 6-31G(d,p) | Detonation Properties | biointerfaceresearch.com |

| 1-Bromonaphthalene (B1665260) | B3LYP | 6-311++G(d,p) | Vibrational Spectra, HOMO-LUMO | researchgate.net |

| Mono-substituted Naphthalenes (e.g., NH2) | B3LYP-D3 | Not Specified | Electronic Structure, Torsional Dynamics | researchgate.net |

The electronic character of this compound is defined by the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing, yet π-donating, bromo (-Br) group on the naphthalene (B1677914) scaffold. DFT calculations are used to quantify these effects.

Electrostatic Potentials: The molecular electrostatic potential (MEP) surface illustrates the charge distribution on a molecule, highlighting regions prone to electrophilic or nucleophilic attack. In a study of a cocrystal formed between this compound (ABN) and trinitrotoluene (TNT), DFT calculations were used to generate electrostatic potential surfaces for each component. mahendrapublications.com The results showed that this compound is a relatively electron-rich aromatic compound, which complements the electron-poor nature of TNT, facilitating the formation of the cocrystal through interactions like hydrogen and halogen bonds. mahendrapublications.com

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive. researchgate.netijarset.com For related molecules like 1-bromonaphthalene, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule. researchgate.net A 2024 study on mono-substituted naphthalenes found that the amino (-NH₂) substituent significantly reduces the HOMO-LUMO gap compared to other groups, indicating its potential suitability in the synthesis of organic semiconductors. researchgate.net This principle suggests that the amino group in this compound plays a key role in defining its electronic reactivity.

| Property | Molecule | Calculated Value | Method | Reference |

|---|---|---|---|---|

| Ionization Potential (I) | Compound 3 (a TTF derivative) | 4.139 eV | B3LYP/6-31G(d,p) | ijarset.com |

| Electron Affinity (A) | Compound 4 (a TTF derivative) | 0.801 eV | B3LYP/6-31G(d,p) | ijarset.com |

| Chemical Hardness (η) | Compound 3 (a TTF derivative) | 1.830 eV | B3LYP/6-31G(d,p) | ijarset.com |

| HOMO-LUMO Gap | 1-Bromonaphthalene | Not specified value, but calculated | B3LYP/6-311++G(d,p) | researchgate.net |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For molecules with rotatable groups, like the amino group in this compound, this analysis is important for understanding their structure and behavior.

DFT calculations, particularly those including dispersion corrections (e.g., B3LYP-D3), are effective for studying the subtle forces that govern conformational preferences and rotational barriers. researchgate.net A recent computational study on mono-substituted naphthalenes investigated the rotational barriers of various substituent groups. researchgate.net For the amino group, these calculations can determine the energy required to rotate it relative to the plane of the naphthalene ring. This torsional dynamic is influenced by weak intramolecular interactions and the electronic interplay between the substituent and the aromatic system. researchgate.net While specific studies on the torsional dynamics of the 1-amino-4-bromo isomer are not prominent, the methods applied to other substituted naphthalenes provide a clear framework for how such an analysis would be conducted. researchgate.netscirp.org

DFT calculations are a powerful tool for elucidating complex reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation barriers. Studies on reactions involving bromonaphthalene derivatives have demonstrated the utility of this approach.

For instance, the photoinduced radical nucleophilic substitution (Sᵣₙ1) reaction between 1-bromonaphthalene and various nucleophiles has been investigated using quantum chemical calculations. nih.gov These studies compute the energies of frontier orbitals and oxidation potentials to explain the reactivity of different anions toward the triplet state of 1-bromonaphthalene, providing insight into the initiation step of the reaction. nih.gov Another study used DFT to explore the mechanism of anionic cyclodehydrogenation for synthesizing perylene (B46583) derivatives from 1,1'-binaphthalene (B165201) (which can be prepared from 1-bromonaphthalene). The computational modeling confirmed that a dianion intermediate is a necessary precursor for the reaction to proceed.

Conformational Analysis and Torsional Dynamics

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems at the molecular level. While DFT is often used for static electronic properties, MD is suited for studying larger systems and longer timescales, such as the behavior of molecules in solution or in condensed phases.

In the context of this compound, MD simulations have been applied to understand the properties of its cocrystals. For example, MD simulations have been used to predict the properties of energetic cocrystals, such as one composed of CL-20 and 1,4-DNI, by optimizing the model and calculating properties like binding energy at different temperatures. researchgate.net Similar approaches could be applied to the TNT:this compound cocrystal to understand its stability and dynamic intermolecular interactions. mahendrapublications.comresearchgate.net Furthermore, MD simulations have been employed to study the binding and interaction of related binaphthyl compounds with molecular micelles in aqueous solutions, demonstrating the utility of this technique in understanding intermolecular recognition processes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors—physicochemical, electronic, or steric properties—to predict the activity of new, untested compounds.

While specific QSAR studies focused on derivatives of this compound are not widely reported, the methodology is broadly applicable. For a series of derivatives to be suitable for a QSAR study, their biological activities (e.g., anticancer, antimicrobial, or enzyme inhibition) must be experimentally measured. nih.govasianpubs.org For example, QSAR models have been successfully developed for various classes of compounds, including indole (B1671886) derivatives as antioxidants, chalcone (B49325) derivatives as antimycobacterial agents, and 4-aminoquinoline (B48711) derivatives as antimalarials. nih.govnih.govasianpubs.org These models help identify the key molecular features that influence activity. Should a series of biologically active derivatives of this compound be developed, QSAR would be a valuable computational tool for optimizing their potency and guiding the synthesis of new, more effective analogues. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Analytical Methods for 1 Amino 4 Bromonaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1-amino-4-bromonaphthalene by probing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound, the aromatic protons appear as multiplets in the range of δ 7.0-8.5 ppm. The protons of the amino group (-NH₂) typically produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

A specific documented ¹H NMR spectrum in DMSO-d6 showed the following peaks: a doublet at δ 8.44 (1H, J=8.0 Hz), a doublet at δ 8.35 (1H, J=8.0 Hz), a multiplet from δ 8.03-8.00 (3H), a multiplet from δ 7.91-7.86 (2H), and a doublet at δ 7.69 (1H, J=8.0 Hz). google.com

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule. For this compound, the spectrum will display distinct signals for each of the ten carbon atoms of the naphthalene (B1677914) ring, with their chemical shifts influenced by the bromine and amino substituents. chemicalbook.com The carbon atom attached to the bromine will be significantly shifted, as will the carbon bonded to the amino group.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the naphthalene ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning specific proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is invaluable for piecing together the entire carbon skeleton and confirming the positions of the substituents on the naphthalene ring. For instance, HMBC can show correlations from the amino protons to adjacent carbons, definitively placing the amino group. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in this compound. utdallas.eduresearchgate.net

The IR spectrum will prominently feature characteristic absorption bands. ipgp.fr The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. utdallas.edu The C-Br stretching vibration will be observed in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and can be used to identify the skeletal vibrations of the naphthalene ring. researchgate.net The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation pattern of a compound. uni-muenster.de For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (C₁₀H₈BrN, approximately 222.08 g/mol ). scbt.comsigmaaldrich.com The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

The fragmentation pattern in the mass spectrum gives clues about the structure of the molecule. Common fragmentation pathways for aromatic amines include the loss of the amino group or cleavage of the aromatic ring. libretexts.org

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the analysis of this compound in complex mixtures. nih.govresearchgate.net These methods first separate the components of a mixture using chromatography, and then the mass spectrometer identifies each separated component. nih.gov This is particularly useful in reaction monitoring and purity assessment. nih.gov

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the this compound molecule.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions. Naphthalene and its derivatives exhibit characteristic absorption spectra due to π-π* electronic transitions. mdpi.com The presence of the amino and bromo substituents on the naphthalene ring will cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. researchgate.net These shifts, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, are influenced by the electronic effects of the substituents.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many naphthalene derivatives are fluorescent. mdpi.com The fluorescence spectrum, including the emission maximum and quantum yield, is sensitive to the molecular structure and the local environment. The amino group, being an electron-donating group, can significantly influence the fluorescence properties of the naphthalene system. acs.org

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed Value/Range | Reference |

| ¹H NMR | Chemical Shift (δ) | 7.0-8.5 ppm (aromatic H), broad singlet (NH₂) | General |

| Specific Shifts (DMSO-d6) | 8.44 (d), 8.35 (d), 8.03-8.00 (m), 7.91-7.86 (m), 7.69 (d) | google.com | |

| ¹³C NMR | Chemical Shift (δ) | Varies for each carbon, influenced by substituents | chemicalbook.com |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | utdallas.edu |

| Aromatic C=C Stretch | 1400-1600 cm⁻¹ | General | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 222, 224 (isotopic pattern for Br) | scbt.comsigmaaldrich.com |

| UV-Visible | Absorption Maxima (λmax) | Dependent on solvent and electronic transitions | mdpi.comresearchgate.net |

| Fluorescence | Emission Maxima | Dependent on excitation wavelength and environment | mdpi.comacs.org |

X-ray Crystallography for Structural Elucidation

Detailed single-crystal X-ray diffraction studies have been performed on a 1:1 cocrystal of this compound and trinitrotoluene (TNT). researchgate.netresearchgate.nettubitak.gov.tr The formation of this cocrystal results in a new crystalline material with diffraction patterns distinct from the individual components. scispace.com Analysis of the cocrystal structure revealed that it is stabilized by a network of intermolecular interactions, including hydrogen bonding (amino–nitro), halogen bonding, and π-π stacking. tubitak.gov.trscispace.com Specifically, interactions such as H···H, O···H, C···C (π-π), and Br···O are significant for the crystal packing. tubitak.gov.tr The investigation of these weak interactions through methods like Hirshfeld surface analysis is crucial for understanding the crystal packing. tubitak.gov.tr

The crystallographic data for the TNT:this compound (TNT:ABN) cocrystal has been determined, providing insight into its solid-state structure. researchgate.netscispace.com The crystals are described as dark red, with a well-defined morphology and regular structure. scispace.com

Table 1: Crystallographic Data for TNT:this compound Cocrystal

| Parameter | Value |

| Formula | C₁₇H₁₃BrN₄O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 19.897(6) |

| c (Å) | 8.789(3) |

| α (°) | 90 |

| β (°) | 107.89(3) |

| γ (°) | 90 |

| Volume (ų) | 1720.5(9) |

| Z | 4 |

Data sourced from studies on the 1:1 cocrystal of trinitrotoluene (TNT) and this compound (ABN). researchgate.netresearchgate.nettubitak.gov.trscispace.com

Advanced Chromatographic Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable analytical tools for the separation, identification, and quantification of this compound, particularly in complex mixtures and for monitoring chemical reactions. These techniques offer high resolution and sensitivity.

Research and process development have utilized HPLC to monitor the progress of reactions involving this compound. For instance, in a multi-step synthesis, HPLC was employed to confirm the completion of the formation of an intermediate, 1-N,N-bis(trimethylsilyl)-amino-4-bromonaphthalene, before proceeding to the next step. google.com The reaction was monitored until the exchange was complete, which typically took about 20 minutes. google.com This demonstrates the utility of HPLC in providing real-time or near-real-time data for process control and optimization in synthetic chemistry. google.com

While specific, detailed analytical methods for the routine quantification of this compound are often proprietary or described within broader contexts like patents, the principles of reversed-phase HPLC are generally applicable. A typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with UV detection at a wavelength where the compound exhibits strong absorbance. For faster analysis, UPLC systems, which use columns with smaller particle sizes (e.g., sub-2 µm), can be employed to achieve higher throughput and resolution. sielc.com

Table 2: Application of HPLC in Monitoring a Reaction Involving this compound

| Application | Monitored Species | Key Observation | Reference |

| Reaction Monitoring | 1-N,N-bis(trimethylsilyl)-amino-4-bromonaphthalene | Completion of the silylation of this compound was confirmed by HPLC before proceeding with the subsequent borylation step. | google.com |

| Reaction Monitoring | Boronic acid consumption | In a subsequent Suzuki coupling step, the reaction was heated until the consumption of the boronic acid intermediate was complete as monitored by HPLC. | google.com |

Applications of 1 Amino 4 Bromonaphthalene in Advanced Materials and Chemical Synthesis

Precursor for Functionalized Naphthalene (B1677914) Derivatives

The chemical reactivity of both the amino and bromo substituents makes 1-amino-4-bromonaphthalene a valuable precursor for a variety of functionalized naphthalene derivatives. The amino group can be protected, for instance by reacting with a Boc anhydride (B1165640) to form N-Boc-4-bromonaphthyl-1-amine, which allows for subsequent reactions at the bromine-substituted position. pharmaffiliates.com

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a powerful tool for forming carbon-carbon bonds. For example, this compound can be coupled with various boronic acids to introduce new aryl or alkyl groups at the 4-position. jmaterenvironsci.com A notable application involves a one-pot process that includes metallation, borylation, and a Suzuki coupling to produce complex heteroaryl amine compounds in high yield. pharmaffiliates.com The compound also undergoes reactions to replace the bromine, such as in the synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene, a key step in the creation of URAT-1 inhibitors. google.com

Role in the Synthesis of Heterocyclic Compounds

This compound is an important intermediate in the construction of larger molecules incorporating heterocyclic rings, which are core structures in many biologically active compounds. Its ability to participate in multi-step synthetic pathways makes it a key starting material for these complex targets.

One significant application is in the synthesis of pharmaceutical intermediates that feature heterocyclic moieties. For instance, it is used in a novel one-pot process to create 4-(6-morpholin-4-ylmethyl-pyridin-3-yl)-naphthalen-1-ylamine. pharmaffiliates.com This synthesis involves a sequence of metallation, borylation, and a Suzuki coupling, ultimately attaching a substituted pyridine (B92270) ring and a morpholine (B109124) ring to the naphthalene scaffold. pharmaffiliates.com Furthermore, derivatives of this compound serve as precursors in the synthesis of substituted benz[cd]indole compounds, which are complex, fused heterocyclic systems. lookchem.com

Intermediate in the Production of Dyes and Pigments

The aminonaphthalene scaffold is a well-known chromophore, and its derivatives are used in the synthesis of colorants. This compound, as a primary aromatic amine, can serve as a diazo component. Through a diazotization reaction, where the amino group is converted into a diazonium salt, it can be coupled with other aromatic compounds to form azo dyes. evitachem.com A Chinese patent describes a preparation method for azo diols where this compound is explicitly listed as a possible primary amine for the initial diazotization step. lookchem.com

While direct examples for commercial pigments are specific, related compounds like 1-amino-4-bromo-2-nitronaphthalene are noted as intermediates in the production of dyes and pigments for textiles, plastics, and printing inks. tcichemicals.com The fundamental structure of this compound makes it a suitable building block for creating vibrant and stable colorants. tcichemicals.com

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

The compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and their precursors. Its role often involves serving as the foundational naphthalene core onto which other functional groups and heterocyclic systems are built.

A prominent use is as an intermediate in the manufacture of the antithrombotic agent Clopidogrel. It is also a key starting material in the synthesis of potent inhibitors of URAT-1, a transporter protein involved in gout. The synthesis pathway involves converting this compound into 1-cyclopropyl-4-isothiocyanatonaphthalene. google.com Additionally, it is used to synthesize complex heteroaryl amines, such as 4-(6-morpholin-4-ylmethyl-pyridin-3-yl)-naphthalen-1-ylamine, which are valuable intermediates in pharmaceutical development. pharmaffiliates.com

Table 1: Examples of Pharmaceutical Intermediates from this compound

| Intermediate Name | Therapeutic Area/Target | Source(s) |

| Precursors to Clopidogrel | Antithrombotic | |

| 1-Cyclopropyl-4-isothiocyanatonaphthalene | URAT-1 Inhibition (Gout) | google.com |

| 4-(6-Morpholin-4-ylmethyl-pyridin-3-yl)-naphthalen-1-ylamine | General Pharmaceutical Intermediate | pharmaffiliates.com |

Co-crystallization for Modulating Material Properties

Co-crystallization is a technique used in crystal engineering to create new solid-state materials with modified or improved physicochemical properties. This compound (ABN) has been successfully used as a co-former to modulate the properties of other materials, most notably energetic materials like 2,4,6-trinitrotoluene (B92697) (TNT). lookchem.com

A 1:1 molar ratio co-crystal of TNT and ABN was prepared, resulting in a new material with significantly different characteristics compared to its individual components. lookchem.com The co-crystal exhibits a higher melting point than either TNT or ABN, indicating increased lattice energy. Crucially, the co-crystal shows a significantly reduced sensitivity to impact compared to pure TNT, which is a key goal in developing safer energetic materials. lookchem.com This highlights how co-crystallization with this compound can be an effective method to enhance the safety and stability of functional materials. lookchem.com

Table 2: Property Modulation in the TNT:ABN Co-crystal

| Property | Pure TNT | Pure this compound | TNT:ABN Co-crystal | Change/Effect | Source(s) |

| Melting Point | 82.1 °C | 102.1 °C | 125.8 °C | Increased melting point indicates higher lattice energy | |

| Impact Sensitivity | Sensitive | N/A | Significantly reduced sensitivity | Enhanced safety | lookchem.com |

| Density | 1.704 g/cm³ | 1.489 g/cm³ | 1.737 g/cm³ | Increased density |

The significant changes in the properties of the TNT:ABN co-crystal are a direct result of specific, non-covalent intermolecular interactions between the two components in the crystal lattice. lookchem.com Crystal structure analysis reveals a network of interactions that stabilize the co-crystal structure.

Hydrogen Bonding: Weak hydrogen bonds form between the amino group (-NH₂) of this compound and the nitro groups (-NO₂) of TNT. This specific interaction is described as an N(H)···O bond.

Halogen Bonding: The bromine atom on this compound participates in halogen bonding with an oxygen atom from a nitro group on TNT (Br···O interaction). lookchem.com This type of interaction, where an electrophilic region on the halogen interacts with a nucleophile, is a key directional force in the crystal assembly.

The combination of these hydrogen bonds, halogen bonds, and π-π stacking interactions creates a robust, three-dimensional supramolecular architecture that is responsible for the observed modulation of the material's properties, including its reduced impact sensitivity. lookchem.com

Future Research Directions and Emerging Trends

Development of Novel and Greener Synthetic Routes

The traditional methods for synthesizing 1-Amino-4-bromonaphthalene and its derivatives often involve multi-step processes that may utilize hazardous reagents or produce significant waste. google.comacs.org A major thrust of future research is the development of more environmentally friendly and efficient synthetic strategies. This aligns with the principles of green chemistry, which prioritize atom economy, the use of less hazardous substances, and energy efficiency. nih.gov

Key areas of focus include:

Catalytic C-H Amination: Direct amination of 1-bromonaphthalene (B1665260) at the C4 position would represent a significant leap in efficiency by avoiding the need for pre-functionalized starting materials. Research into selective catalysts, potentially based on transition metals, that can facilitate this transformation is a promising avenue.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. springernature.comnih.gov Developing a continuous flow synthesis for this compound could lead to a more sustainable and cost-effective industrial production method.

Biocatalysis: The use of enzymes to catalyze specific reactions is a cornerstone of green chemistry. While still an emerging area for this specific compound, future research may explore the potential of engineered enzymes for the selective amination or bromination of naphthalene (B1677914) precursors.

Alternative Solvents and Reagents: A move away from volatile and toxic organic solvents towards greener alternatives like water or bio-based solvents is a critical goal. acs.org Similarly, replacing hazardous reagents with safer, more sustainable options is a key research objective. google.com For instance, investigations into replacing harsh brominating agents are of significant interest. researchgate.net

A comparative look at traditional versus emerging greener synthetic approaches is presented below:

| Feature | Traditional Synthesis | Greener Synthetic Routes |

| Starting Materials | Often require pre-functionalized and multi-step preparations. chim.it | Aims for direct functionalization of simpler precursors. |

| Reagents | May involve hazardous chemicals like strong acids or toxic metals. | Focuses on using catalysts, safer reagents, and biocatalysis. nih.gov |

| Solvents | Typically relies on volatile organic compounds (VOCs). | Explores the use of water, supercritical fluids, or bio-solvents. acs.org |

| Process | Predominantly batch processing. | Moves towards continuous flow chemistry for better control and safety. springernature.com |

| Waste Generation | Can produce significant amounts of byproducts and waste. | Emphasizes atom economy and waste reduction. |

Exploration of New Reactivity Patterns and Catalytic Transformations

This compound possesses two key functional groups—an amino group and a bromo substituent—making it a versatile substrate for a wide range of chemical transformations. Future research will undoubtedly focus on discovering and optimizing new reactions that leverage this dual reactivity.

Emerging areas of exploration include:

Dual-Action Catalysis: Developing catalytic systems that can selectively activate either the C-Br or the N-H bond in a controlled manner will open up new synthetic possibilities. This could enable one-pot reactions where both functionalities are modified sequentially without the need for intermediate isolation steps. nih.gov

Photoredox Catalysis: The use of light to drive chemical reactions has gained significant traction. tesisenred.nettdx.cat Investigating the photoredox-catalyzed transformations of this compound could lead to novel C-C and C-N bond-forming reactions under mild conditions.

Novel Coupling Chemistries: While Suzuki and Buchwald-Hartwig couplings are well-established, there is ongoing research into new cross-coupling reactions that offer different selectivities or tolerate a broader range of functional groups. google.com This includes exploring catalysts based on earth-abundant metals as more sustainable alternatives to palladium.

Ring-Forming Reactions: The strategic positioning of the amino and bromo groups makes this compound an ideal precursor for the synthesis of complex heterocyclic structures. chim.it Research into novel annulation and cyclization strategies will continue to be a vibrant area. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. nih.gov For this compound, computational modeling can accelerate discovery and optimization in several ways.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and understand the factors that control selectivity. rsc.orgresearchgate.netespublisher.com This knowledge is crucial for designing more efficient and selective synthetic methods.

Predicting Material Properties: Before a new derivative of this compound is synthesized, computational models can predict its electronic and optical properties. mdpi.com This is particularly valuable in the field of materials science for identifying promising candidates for applications like OLEDs or sensors. chemscene.com

Virtual Screening: In drug discovery, computational docking studies can predict how derivatives of this compound might interact with biological targets. This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources.

| Computational Technique | Application for this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties. rsc.orgresearchgate.net |

| Molecular Docking | Predicting binding affinity to biological targets in drug discovery. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity or material properties. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of materials derived from this compound over time. |

Integration with High-Throughput Screening and Automation

The discovery of new reactions and materials can be significantly accelerated by high-throughput screening (HTS) and automated synthesis platforms. unchainedlabs.comfrontiersin.org These technologies allow for the rapid testing of a large number of reaction conditions or the synthesis of a library of related compounds.

Future trends in this area include:

Automated Reaction Optimization: Robotic platforms can be used to systematically vary reaction parameters such as catalyst, ligand, solvent, and temperature to quickly identify the optimal conditions for a given transformation of this compound. unchainedlabs.com

Combinatorial Synthesis: Automated synthesizers can be programmed to create large libraries of this compound derivatives by combining it with a variety of building blocks. nih.gov This is particularly useful for generating compound libraries for drug discovery or materials science research.

HTS for Catalysis: HTS can be employed to rapidly screen large numbers of potential catalysts for new transformations involving this compound, leading to the discovery of novel and more efficient catalytic systems.

Expansion of Applications in Interdisciplinary Fields

The unique electronic and structural properties of the aminonaphthalene core make this compound a valuable scaffold for applications that bridge chemistry, biology, and materials science. sigmaaldrich.comscbt.com

Future research is likely to expand its role in:

Medicinal Chemistry: As a versatile building block, it will continue to be used in the synthesis of novel compounds for therapeutic applications. rsc.org Its derivatives may be explored as kinase inhibitors, anticancer agents, or probes for biological processes.

Materials Science: The naphthalene unit is a well-known chromophore, and derivatives of this compound are being investigated for use in organic light-emitting diodes (OLEDs), sensors, and electrochromic materials. chemscene.commdpi.com Research will focus on tuning the electronic properties of these materials by modifying the substituents on the naphthalene core.

Supramolecular Chemistry: The amino group can participate in hydrogen bonding, making this compound a useful component for building complex supramolecular architectures like co-crystals with unique properties. tubitak.gov.trscispace.com

Agrochemicals: The development of new pesticides and herbicides is an ongoing need, and the structural motifs present in this compound derivatives could be explored for their potential bioactivity in this area. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-4-bromonaphthalene, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via bromination of 1-aminonaphthalene under controlled conditions. A reflux method using methanol as a solvent (70–80°C, 6 days under nitrogen) yields 61% product . Purity validation requires GC (≥98%) and nonaqueous titration (≥96%) , supplemented by melting point analysis (100–104°C) . For advanced purity checks, FT-IR (ν(NH) at 3443 cm⁻¹) and NMR (e.g., δ 4.5 ppm for NH in ¹H NMR) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H and ³¹P NMR : Resolve aromatic protons (δ 8.2–6.7 ppm) and phosphorus environments in derivatives (e.g., δ −18.8 ppm for Ph₂PCH₂{1-N(H)(4-Br)Nap}) .

- FT-IR : Identifies NH stretching vibrations (3443 cm⁻¹) and bromine-related functional groups .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 65.73%, H: 4.56%, N: 3.33%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Gloves, protective clothing, and eye masks (R36/37/38: irritant to eyes, respiratory system, and skin) .

- Emergency Measures : Use water for eye/skin exposure (P305+P351+P338) and consult medical help if irritation persists (P313) .

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reactivity of this compound in catalytic vs. explosive applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Models thermodynamic properties (e.g., detonation velocity, pyrolysis pathways) to compare its stability in catalysts vs. cocrystal explosives .

- Contradiction Analysis : While it forms stable chromium catalysts (e.g., Ph₂PCH₂{1-N(H)(4-Br)Nap}) , its nitro derivatives in explosives show sensitivity variations . Computational studies can identify electron-withdrawing effects of bromine that stabilize catalysts but destabilize explosives under specific conditions .

Q. What strategies optimize this compound derivatives for ethylene oligomerization catalysis?

- Methodological Answer :

- Ligand Design : Modify the amino-bromo scaffold to enhance electron donation (e.g., phosphine ligands in chromium catalysts) .

- Kinetic Studies : Monitor reaction rates under varying temperatures and pressures to identify optimal catalytic activity.

- X-ray Crystallography : Resolve ligand-metal coordination geometry to refine steric/electronic effects .

Q. How do researchers address discrepancies in thermal stability data for this compound across studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Replicate melting point measurements (102–103°C) under controlled atmospheres to rule out oxidation .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-amino-4-chloronaphthalene) to isolate bromine’s role in thermal degradation .

Data-Driven Research Considerations

Q. What statistical approaches are recommended for analyzing toxicity or environmental impact data?

- Methodological Answer :

- ANOVA/T-tests : Compare LC50/LD50 values across species to assess acute toxicity .

- QSAR Modeling : Predict environmental persistence using bromine’s electronegativity and molecular weight (222.08 g/mol) .

Q. How can researchers design experiments to minimize batch-to-batch variability in synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.